molecular formula C₂₁H₂₂O₆ B1144441 Dihydrocurcumin CAS No. 943330-36-7

Dihydrocurcumin

Cat. No.: B1144441
CAS No.: 943330-36-7
M. Wt: 370.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrocurcumin (DHC) is a primary metabolite of curcumin, formed via Phase I reductive metabolism mediated by NADPH-dependent enzymes in the gut microbiota and liver . Structurally, DHC (C₂₁H₂₂O₆, molecular weight 370.4 g/mol) retains the β-diketone moiety of curcumin but features a partially saturated heptane chain, enhancing its stability compared to curcumin . DHC exhibits significant biological activities, including:

  • Lipid Metabolism Regulation: Modulates SREBP-1C, PNPLA3, and PPARα expression, reducing lipid accumulation in hepatic cells .
  • Antioxidant Effects: Activates the Nrf2 pathway, lowering intracellular ROS and NO levels .
  • Insulin Sensitivity Improvement: Enhances pAKT and PI3K signaling, ameliorating insulin resistance .

DHC is further metabolized to tetrahydrocurcumin (THC) and hexahydrocurcumin, with subsequent glucuronidation enhancing its systemic bioavailability .

Properties

CAS No.

943330-36-7

Molecular Formula

C₂₁H₂₂O₆

Molecular Weight

370.4

Synonyms

(1E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1-Heptene-3,5-dione; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Dihydrocurcumin exhibits several biological activities, including:

  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially alleviating chronic inflammatory diseases.
  • Lipid-Lowering Effects : It regulates lipid metabolism, making it beneficial for metabolic disorders.

Cancer Research

This compound has been studied for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways.

Case Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by affecting cell cycle proteins and promoting apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Metabolic Disorders

This compound has shown promise in managing conditions such as obesity and insulin resistance. Its lipid-lowering effects are attributed to its ability to regulate key metabolic pathways.

Data Table: Effects on Lipid Metabolism

Study TypeMain FindingsReference
In vitroThis compound decreased triglyceride levels by regulating SREBP-1C and PPARα expression
In vivoImproved glucose uptake in hepatocytes via AKT signaling pathway

Neuroprotection

Research has indicated that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s.

Case Study : In animal models, this compound administration resulted in reduced oxidative stress markers and improved cognitive function, suggesting its role in protecting neuronal health .

Cardiovascular Health

This compound's anti-inflammatory and antioxidant properties make it a candidate for cardiovascular protection. Studies have shown its potential to reduce markers of inflammation and improve endothelial function.

Data Table: Cardiovascular Effects

Study TypeMain FindingsReference
In vitroThis compound reduced oxidative stress markers in endothelial cells
ClinicalAssociated with improved lipid profiles in patients with metabolic syndrome

Comparison with Similar Compounds

Key Insights :

  • THC, the end product of curcumin reduction, exhibits superior metabolic stability and prolonged plasma half-life compared to DHC .
  • Bisdemethoxycurcumin lacks methoxy groups, enhancing its binding affinity to targets like CLEC-2 (−9.0 kcal/mol vs. DHC’s −6.9 kcal/mol) .

Antioxidant and Anti-inflammatory Effects

  • DHC : Reduces ROS by 40–60% in oleic acid-induced HepG2 cells via Nrf2 activation .
  • THC : Exhibits 1.5-fold higher ROS scavenging capacity than DHC due to complete saturation of the heptane chain .
  • Bisdemethoxycurcumin : Shows stronger inhibition of NF-κB (IC₅₀ = 8.2 μM) compared to DHC (IC₅₀ = 12.5 μM) .

Antiviral and Anticancer Activity

Compound H1N1 Neuraminidase Inhibition (MNTD) CLEC-2 Binding Energy (kcal/mol) Anti-Metastatic Activity
This compound 20 μM −6.9 Moderate (via PI3K/AKT)
Curcumin 25 μM −7.2 High (broad-spectrum)
Bisdemethoxycurcumin 20 μM −9.0 High (targeted inhibition)

Key Insights :

  • DHC’s antiviral activity is weaker than curcumin but superior to demethoxycurcumin in suppressing H1N1 M gene expression .
  • Bisdemethoxycurcumin outperforms DHC in binding to thrombosis-related targets like CLEC-2 .

Pharmacokinetic and Solubility Profiles

Parameter DHC Curcumin THC
Plasma Half-life 2.5–3.5 hours <1 hour 6–8 hours
Solubility (DMSO) 22.5 mg/mL 11.2 mg/mL 25.0 mg/mL
Glucuronidation Rate 65% 85% 70%

Key Insights :

  • DHC’s moderate solubility and glucuronidation rate balance its bioavailability and systemic exposure .
  • THC’s extended half-life makes it a preferred candidate for chronic disease management .

Q & A

Q. What are the primary metabolic pathways of curcumin leading to dihydrocurcumin (DHC) formation, and how can these pathways be experimentally validated?

DHC is formed via a two-step microbial reduction of curcumin. Key steps include:

  • Step 1 : Curcumin is reduced to DHC by intestinal bacteria (e.g., Escherichia coli) using the NADPH-dependent enzyme CurA (curcumin/dihydrocurcumin reductase) .
  • Step 2 : DHC is further reduced to tetrahydrocurcumin (THC) by the same enzyme system .
    Methodological considerations :
  • Use anaerobic bacterial cultures (e.g., modified pig cecal fluid medium) to simulate colonic metabolism .
  • Validate metabolites via high-resolution mass spectrometry (e.g., FT-ICR-MS) and HPLC .
  • Monitor conversion rates using standardized protocols for bacterial strain selection and incubation duration (e.g., 36-hour fermentation) .

Q. What molecular targets and signaling pathways are modulated by DHC in lipid metabolism and oxidative stress?

DHC regulates:

  • Lipid metabolism : Downregulates SREBP-1C and PNPLA3 mRNA/protein expression; upregulates PPARα and PI3K/pAKT pathways .
  • Oxidative stress : Reduces ROS and NO levels via Nrf2 signaling .
    Experimental validation :
  • Use in vitro models (e.g., hepatocytes or adipocytes) with qPCR/Western blotting to quantify target gene/protein expression .
  • Measure oxidative stress markers (e.g., ROS via DCFH-DA assay, NO via Griess reagent) under DHC treatment .

Q. What analytical methods are recommended for quantifying DHC in biological samples?

  • HPLC : Optimal for purity assessment and quantification in solvents (e.g., DMSO at 22.5 mg/mL) .
  • NMR and MS : Essential for structural confirmation and distinguishing DHC from analogs (e.g., THC) .
  • Storage considerations : Store DHC powder at -20°C (stable for 3 years) or in solvent at -80°C (1 year) to prevent degradation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported conversion rates of curcumin to DHC across bacterial strains?

Reported conversion rates vary widely (16–37% for curcumin; 6–16% for DMC) depending on:

  • Bacterial strain specificity : E. fergusonii vs. E. coli metabolic efficiency .
  • Culture conditions : Anaerobic vs. aerobic environments; medium composition (e.g., pig cecal fluid vs. standard LB) .
    Methodological solutions :
  • Standardize bacterial strains and growth conditions in replication studies.
  • Use internal controls (e.g., spiked deuterated DHC) to normalize extraction efficiency .

Q. What critical factors influence the enzymatic activity of CurA in DHC synthesis, and how can they be optimized?

  • Substrate specificity : CurA preferentially acts on curcumin and DHC, with limited activity on other polyphenols .
  • Enzyme stability : Purified CurA (82 kDa homodimer) requires NADPH cofactors and anaerobic conditions for optimal activity .
    Optimization strategies :
  • Use affinity chromatography to purify CurA and measure kinetic parameters (e.g., Km, Vmax) under controlled pH/temperature .
  • Conduct site-directed mutagenesis to identify catalytic residues critical for substrate binding .

Q. How should experimental designs address DHC’s instability and solubility challenges in pharmacological studies?

  • Solubility : Use DMSO for in vitro studies (60.7 mM solubility) with sonication/60°C heating to dissolve precipitates .
  • Instability : Avoid repeated freeze-thaw cycles; prepare fresh solutions for cell-based assays .
  • Bioavailability : Combine with absorption enhancers (e.g., piperine) in in vivo models to improve plasma retention .

Data Contradictions and Validation

Parameter Reported Data Source Resolution Strategy
Molecular FormulaC21H22O6 () vs. C21H21NO5 ()Validate via high-resolution MS and elemental analysis.
Storage Stability-20°C (powder) vs. "low temperature" (unspecified)Adopt -20°C for powder and -80°C for solutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.